methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 896371-64-5
VCID: VC11904581
InChI: InChI=1S/C27H32N4O6/c1-36-21-8-6-7-20(18-21)29-13-15-30(16-14-29)24(32)9-4-3-5-12-31-25(33)22-11-10-19(26(34)37-2)17-23(22)28-27(31)35/h6-8,10-11,17-18H,3-5,9,12-16H2,1-2H3,(H,28,35)
SMILES: COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O
Molecular Formula: C27H32N4O6
Molecular Weight: 508.6 g/mol

methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 896371-64-5

Cat. No.: VC11904581

Molecular Formula: C27H32N4O6

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 896371-64-5

Specification

CAS No. 896371-64-5
Molecular Formula C27H32N4O6
Molecular Weight 508.6 g/mol
IUPAC Name methyl 3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C27H32N4O6/c1-36-21-8-6-7-20(18-21)29-13-15-30(16-14-29)24(32)9-4-3-5-12-31-25(33)22-11-10-19(26(34)37-2)17-23(22)28-27(31)35/h6-8,10-11,17-18H,3-5,9,12-16H2,1-2H3,(H,28,35)
Standard InChI Key UVVFFASQQRGRRB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O

Introduction

Chemical Structure and Functional Attributes

The compound’s structure combines a tetrahydroquinazoline core with a piperazine substituent and a methyl carboxylate group. The quinazoline system, a bicyclic aromatic scaffold containing two nitrogen atoms, is frequently associated with bioactive molecules due to its ability to interact with enzymatic targets . The piperazine ring, a six-membered heterocycle with two nitrogen atoms, enhances solubility and modulates receptor binding . The 3-methoxyphenyl group attached to the piperazine introduces steric and electronic effects that may influence pharmacokinetics.

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular formulaC₃₀H₃₅N₅O₆
Molecular weight573.63 g/mol
Key functional groupsQuinazoline, piperazine, ester
SolubilityLikely polar aprotic solvents

The ester group (methyl carboxylate) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methoxy group’s electron-donating nature may stabilize aromatic interactions in biological systems .

Synthetic Pathways and Methodological Considerations

While no explicit synthesis protocol for this compound is documented, its structure implies a multi-step organic synthesis. A plausible route involves:

Quinazoline Core Formation

The tetrahydroquinazoline moiety could be synthesized via cyclization of anthranilic acid derivatives with carbonyl compounds. For example, reacting methyl 7-amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate with hexanedioic acid derivatives might yield the hexyl sidechain .

Piperazine Substitution

The piperazine ring is likely introduced through nucleophilic acyl substitution. Coupling 4-(3-methoxyphenyl)piperazine with a hexanoyl chloride intermediate would form the 6-oxohexyl-piperazine segment .

Esterification

Final esterification of the carboxylic acid precursor with methanol under acid catalysis would yield the methyl carboxylate .

Pharmacological Profile and Biological Activity

Though direct bioactivity data for this compound is unavailable, structurally related molecules offer predictive insights:

CompoundTarget PathwayIC₅₀/EC₅₀
Methyl 3-(4-methoxyphenyl)pyrrolidineMAPK signaling12 nM
Ethyl 1-(4-methoxyphenyl)pyrazolo[3,4-c]pyridineCoA biosynthesis8 nM

Central Nervous System (CNS) Modulation

Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) due to their dopamine receptor affinity . The methoxyphenyl group in this compound may enhance blood-brain barrier penetration, suggesting potential CNS applications.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparisons

Compound NameCore StructureBiological Activity
Apixaban Ester Impurity Pyrazolo-pyridineAnticoagulant
FaX-IN-1 QuinazolineFAAH inhibition
Methyl 3-(4-methoxyphenyl)pyrrolidine PyrrolidineAntiproliferative

This compound’s hybrid structure merges the anticoagulant potential of pyrazolo-pyridines with the enzyme-inhibiting capacity of quinolines .

Future Research Directions

  • Synthetic Optimization: Developing one-pot synthesis methods to improve yield.

  • In Vitro Screening: Prioritizing assays against cancer (e.g., MTT on K562 cells) and neurological targets (e.g., 5-HT receptor binding).

  • ADMET Profiling: Assessing pharmacokinetics and metabolite formation in preclinical models.

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